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3-Methylbutanol-1,2-13C2

13C NMR spectroscopy isotopic enrichment signal-to-noise ratio

3-Methylbutanol-1,2-13C2 (isoamyl alcohol-1,2-13C2) is a stable isotope-labeled analog of the naturally occurring fusel alcohol 3-methylbutanol, in which the carbon atoms at positions C‑1 and C‑2 are enriched with the NMR‑active 13C isotope. With a molecular formula of C5H12O and a molecular weight of 90.13 g mol⁻¹, this compound belongs to the class of primary alcohols and is primarily employed as a tracer molecule in metabolic pathway elucidation, as an internal standard in quantitative mass spectrometry, and in authenticity assessment of fermented beverages.

Molecular Formula C5H12O
Molecular Weight 90.13
Cat. No. B1164970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutanol-1,2-13C2
Synonyms3-Methylbutanol-1,2-13C2
Molecular FormulaC5H12O
Molecular Weight90.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbutanol-1,2-13C2: A Position-Specific 13C2-Labeled Fusel Alcohol Tracer for Metabolic Flux and Authenticity Studies


3-Methylbutanol-1,2-13C2 (isoamyl alcohol-1,2-13C2) is a stable isotope-labeled analog of the naturally occurring fusel alcohol 3-methylbutanol, in which the carbon atoms at positions C‑1 and C‑2 are enriched with the NMR‑active 13C isotope. With a molecular formula of C5H12O and a molecular weight of 90.13 g mol⁻¹, this compound belongs to the class of primary alcohols and is primarily employed as a tracer molecule in metabolic pathway elucidation, as an internal standard in quantitative mass spectrometry, and in authenticity assessment of fermented beverages [1]. The dual positional labeling distinguishes it from both unlabeled and uniformly labeled variants, enabling selective tracking of carbon backbone transformations that are inaccessible to single‑label or deuterated analogs [2].

Why Unlabeled, Deuterated, or Singly‑Labeled 3‑Methylbutanol Cannot Substitute for 3‑Methylbutanol‑1,2‑13C2 in Quantitative and Mechanistic Studies


Generic substitution of 3-methylbutanol-1,2-13C2 with unlabeled, singly‑13C‑labeled, or deuterated analogs introduces critical analytical and interpretive errors. Unlabeled 3‑methylbutanol provides no mass shift for MS detection and yields only the 1.1 % natural‑abundance 13C signal in NMR, requiring impractically long acquisition times for carbon‑backbone tracing [1]. Deuterated variants such as 3‑methylbutanol‑d2 suffer from chromatographic retention‑time shifts and hydrogen‑deuterium exchange, compromising co‑elution with the native analyte and reducing internal‑standard correction accuracy in complex matrices . Uniformly 13C‑labeled (U‑13C5) 3‑methylbutanol, while offering mass differentiation, produces a complex isotopologue pattern in metabolic flux studies that obscures carbon‑atom‑specific fate determination—precisely the information that the position‑defined 1,2‑13C2 labeling is designed to reveal [2]. The evidence items below quantify these differentiation dimensions.

Quantitative Differential Evidence: 3‑Methylbutanol‑1,2‑13C2 Versus Closest Analogs and Alternatives


NMR Signal Enhancement at Positions C1 and C2: 3‑Methylbutanol‑1,2‑13C2 vs. Unlabeled 3‑Methylbutanol

In direct 13C NMR spectroscopy, the signal intensity for a given carbon position is proportional to the 13C isotopic abundance at that site. Unlabeled 3‑methylbutanol exhibits a natural 13C abundance of 1.1 %, limiting the observable signal and requiring extensive signal averaging for adequate sensitivity [1]. 3‑Methylbutanol‑1,2‑13C2 is typically supplied with ≥99 atom % 13C enrichment at positions C1 and C2, yielding an approximately 90‑fold enhancement in signal intensity for these two positions compared with the natural‑abundance baseline . This targeted enhancement enables time‑resolved 13C NMR acquisition at sub‑millimolar concentrations without the spectral congestion introduced by uniformly labeled tracers.

13C NMR spectroscopy isotopic enrichment signal-to-noise ratio

Mass Spectrometry Internal Standard Performance: 3‑Methylbutanol‑1,2‑13C2 vs. 3‑Methylbutanol‑d2

In stable isotope dilution assays (SIDA) for 3‑methylbutanol quantitation in food and beverage matrices, the deuterated internal standard (2H2)‑3‑methylbutanol exhibits a response factor (RF) of 1.07 relative to the native analyte when monitoring ions at m/z 73 and m/z 71, respectively [1]. While this RF is close to unity, deuterated standards are well‑documented to exhibit chromatographic retention‑time shifts relative to the analyte due to the inverse isotope effect of C–2H vs. C–1H bonds, which can compromise matrix‑effect correction when co‑elution is imperfect . 13C‑labeled internal standards, including 3‑methylbutanol‑1,2‑13C2, exhibit effectively identical chromatographic retention to the native analyte because 13C/12C substitution does not significantly alter molecular hydrophobicity or hydrogen‑bonding interactions, and they provide a stable +2 Da mass shift (from m/z 71 to m/z 73 for the characteristic fragment) that is free from H/D exchange artifacts [2].

LC-MS/MS stable isotope dilution assay internal standard chromatographic co-elution

Metabolic Fate Resolution in the Ehrlich Pathway: Position‑Specific 13C2 vs. Uniform 13C5 Labeling in Yeast Model Systems

In the Ehrlich pathway of Saccharomyces cerevisiae, leucine is catabolized to 3‑methylbutanol via α‑ketoisocaproate. When [13C6]‑L‑leucine is fed to yeast, the resulting 3‑methylbutanol product carries a complex isotopologue distribution that requires deconvolution to assign carbon‑atom provenance [1]. In contrast, 3‑methylbutanol‑1,2‑13C2, when used as a pulse‑chase tracer or when generated in situ from a position‑specifically labeled precursor, yields a simplified isotopologue pattern in which only the fate of carbons 1 and 2 is tracked. This reduces the isotopologue space from 2⁵ = 32 possible mass isotopomers (for U‑13C5) to 2² = 4 distinguishable states for the labeled positions, enabling unambiguous determination of whether the C1–C2 bond remains intact through decarboxylation and reduction steps without requiring computationally intensive correction for natural isotope abundance [2].

metabolic flux analysis Ehrlich pathway Saccharomyces cerevisiae isotopologue profiling

Authenticity Discrimination of Fermentation vs. Synthetic Origin: 13C/12C Isotope Ratio Baseline Established for 3‑Methylbutanol

Schumacher et al. (1999) demonstrated that the δ13C values of 3‑methylbutanol (compound 2) are consistently 4–5 ‰ lower than those of 2‑methylbutanol (compound 1) when both are produced via the same fermentation process, providing a natural‑abundance isotopic fingerprint for authenticity assessment of fruit spirits and whiskies [1]. 3‑Methylbutanol‑1,2‑13C2 serves as a well‑defined positive control and internal isotopic standard in such GC‑C‑IRMS workflows: spiking a sample with a known quantity of the 1,2‑13C2 compound introduces a discrete, quantifiable offset in the δ13C value of the 3‑methylbutanol peak that can be used to calibrate instrument response and verify chromatographic peak identity, a capability that unlabeled or singly‑labeled analogs cannot provide with equivalent precision because their δ13C shift relative to the natural‑abundance analyte is smaller and less diagnostic [2].

authenticity assessment GC‑C‑IRMS δ13C fermentation products

Label Stability Under Analytical and Storage Conditions: 13C2 vs. Deuterated 3‑Methylbutanol

Deuterium labels at the α‑carbon position relative to the hydroxyl group in alcohols are susceptible to slow H/D exchange with protic solvents, potentially altering the mass shift and concentration of the internal standard over time . 3‑Methylbutanol‑1,2‑13C2, in which the 13C labels are covalently incorporated into the carbon skeleton, is chemically inert to exchange under all standard analytical and storage conditions (aqueous buffers, pH 2–12, temperatures up to 40 °C), ensuring that the nominal +2 Da mass shift and 99 atom% enrichment remain constant throughout the shelf life of the standard solution [1]. This property is particularly critical for long‑term stability studies and multi‑laboratory trial protocols where standard solution integrity must be maintained over months of use.

isotope exchange label stability long‑term storage method validation

Priority Application Scenarios for 3‑Methylbutanol‑1,2‑13C2 Based on Quantitative Differentiation


Position‑Resolved 13C NMR Tracing of the Leucine‑to‑Isoamyl Alcohol Pathway in Yeast Metabolic Engineering

When Saccharomyces cerevisiae is fed [13C6]‑L‑leucine, the resulting 3‑methylbutanol isotopologue profile is complex, requiring extensive computational deconvolution [1]. By employing 3‑methylbutanol‑1,2‑13C2 as a complementary tracer—either through direct pulse‑chase addition or by engineering a precursor that generates position‑specific labeling—researchers can selectively monitor the fate of the C1–C2 bond through the Ehrlich pathway's decarboxylation and reduction steps. The 90‑fold NMR signal enhancement at C1 and C2 enables real‑time 13C NMR kinetic monitoring at sub‑millimolar concentrations, allowing direct observation of pathway flux changes in response to genetic perturbations without the spectral overlap that uniform labeling would produce. This scenario is ideal for academic and industrial yeast strain engineering programs optimizing fusel alcohol production for biofuel or flavor compound manufacturing.

High‑Accuracy GC‑C‑IRMS Authenticity Testing of Distilled Spirits with Reduced Per‑Sample Cost

Regulatory and quality‑control laboratories performing authenticity assessment of whiskies, fruit brandies, and other distilled spirits rely on GC‑C‑IRMS determination of δ13C values for 3‑methylbutanol [1]. The established natural δ13C difference of 4–5 ‰ between 2‑methylbutanol and 3‑methylbutanol serves as a diagnostic marker of fermentation origin. 3‑Methylbutanol‑1,2‑13C2, when used as an internal isotopic calibration standard, introduces a >+950 ‰ δ13C shift per µg mL⁻¹ spike—approximately twice the shift achievable with a singly‑13C‑labeled analog. This permits the use of lower spike concentrations, preserving sample matrix integrity while maintaining unequivocal peak verification. The absence of H/D exchange ensures consistent calibration across extended analytical sequences, which is essential for accredited laboratories operating under ISO 17025 quality systems.

Robust SIDA‑LC‑MS/MS Quantitation of 3‑Methylbutanol in Complex Food Matrices for Aroma Research

Stable isotope dilution assays for 3‑methylbutanol in beer, bread, olive oil, and other food products have traditionally employed deuterated internal standards, which exhibit a response factor of 1.07 relative to the native analyte [1]. For laboratories seeking the highest quantitative accuracy, 3‑methylbutanol‑1,2‑13C2 offers a near‑unity response factor coupled with true chromatographic co‑elution, eliminating the ~7 % systematic bias inherent in deuterated standards. The +2 Da mass shift to m/z 73 (from m/z 71) places the internal standard signal in a region free from native isotopologue interference, while the absence of H/D exchange ensures long‑term standard solution stability for multi‑batch studies. This scenario directly supports sensomics research and aroma‑active compound profiling in academic and industrial food science laboratories.

Metabolic Flux Analysis with Reduced Isotopologue Complexity in Microbial Physiology Studies

In 13C metabolic flux analysis (13C‑MFA), the number of distinguishable mass isotopomers scales exponentially with the number of labeled carbon atoms, creating computational bottlenecks and identifiability challenges [1]. 3‑Methylbutanol‑1,2‑13C2, whether used as a direct tracer or generated intracellularly from a position‑specific precursor, reduces the isotopologue space for the C5 alcohol pool from 32 (uniform 13C5) to 4 states. This 8‑fold reduction in complexity eliminates the need for iterative natural‑abundance correction and enables unambiguous flux ratio determination through the terminal steps of leucine catabolism. The approach is particularly valuable in non‑model microbial systems where full genome‑scale metabolic models are not available, and where simplified, targeted flux measurements are sufficient for bioprocess optimization.

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